Mycalisine A
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Overview
Description
Mycalisine A is a naturally occurring nucleoside isolated from the marine sponge Mycale sp. It belongs to the class of 7-deazapurine nucleosides, which are known for their unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Mycalisine A involves a multi-step process starting from toyocamycin. The synthesis includes key steps such as methylation with diazomethane and catalytic amounts of tin(II) chloride, followed by acetylation with acetic anhydride and catalytic amounts of 4-dimethylaminopyridine (DMAP). The final product is obtained through deblocking using methanolic ammonia .
Industrial Production Methods
The use of commercially available starting materials like d-xylose and the implementation of Vorbrüggen glycosylation as a key step make the process feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Mycalisine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Mycalisine A has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its ability to inhibit cell division in fertilized starfish eggs.
Industry: Used in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
Mycalisine A exerts its effects by targeting specific molecular pathways involved in cell division. It inhibits the division of fertilized starfish eggs by interfering with the normal function of nucleic acids. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and proteins involved in DNA replication and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Tubercidin: Another 7-deazapurine nucleoside with similar biological activities.
Toyocamycin: A structurally related compound used as a starting material for the synthesis of Mycalisine A.
Mycalisine B: A closely related compound with similar structural features and biological activities.
Uniqueness of this compound
This compound is unique due to its specific structural features, such as the unsaturation between the 4’ and 5’ positions of the ribose moiety.
Properties
CAS No. |
98890-73-4 |
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Molecular Formula |
C13H13N5O3 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
4-amino-7-[(2R,3R,4S)-3-hydroxy-4-methoxy-5-methylideneoxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H13N5O3/c1-6-10(20-2)9(19)13(21-6)18-4-7(3-14)8-11(15)16-5-17-12(8)18/h4-5,9-10,13,19H,1H2,2H3,(H2,15,16,17)/t9-,10-,13-/m1/s1 |
InChI Key |
QKVCQUDQCLOYOP-GIPNMCIBSA-N |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H](OC1=C)N2C=C(C3=C(N=CN=C32)N)C#N)O |
Canonical SMILES |
COC1C(C(OC1=C)N2C=C(C3=C(N=CN=C32)N)C#N)O |
Origin of Product |
United States |
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